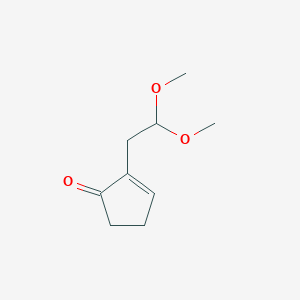
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with an amino group and two methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- typically involves the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of appropriate precursors to form the benzopyran core. This can be achieved through the condensation of salicylaldehyde with a suitable diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. This can be done by reacting the benzopyran core with an amine under controlled conditions.
Addition of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide or similar alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small to medium-scale production, batch reactors are commonly used. These allow for precise control over reaction conditions and are suitable for multi-step synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency and scalability. These reactors enable continuous addition of reactants and removal of products, optimizing the overall yield.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various functional groups. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
科学的研究の応用
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism. For example, it may inhibit specific enzymes involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
Coumarin: Another benzopyran derivative with anticoagulant properties.
Flavonoids: A class of compounds with similar structures, known for their antioxidant and anti-inflammatory activities.
Chromones: Compounds with a similar core structure, used in the synthesis of various pharmaceuticals.
Uniqueness
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and methyl groups differentiates it from other benzopyran derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
特性
CAS番号 |
128398-41-4 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
3-amino-7,7-dimethyl-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C11H13NO3/c1-11(2)4-8(13)6-3-7(12)10(14)15-9(6)5-11/h3H,4-5,12H2,1-2H3 |
InChIキー |
MPQRXDRHZMGAAL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=C(C(=O)O2)N)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


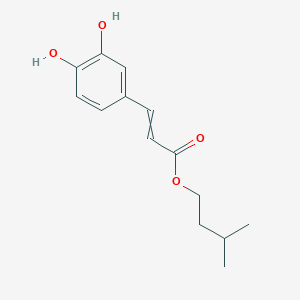
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
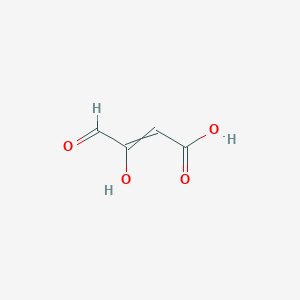
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
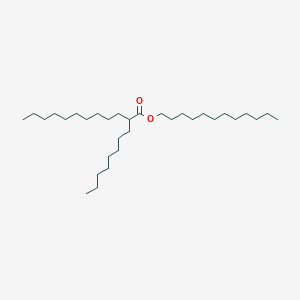
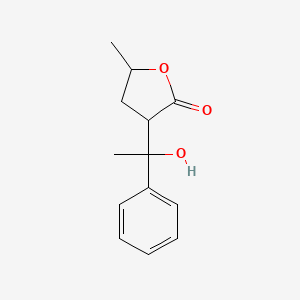
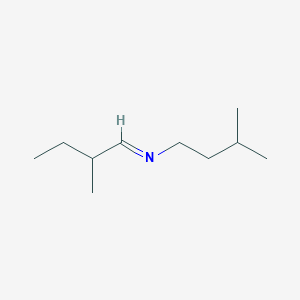

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
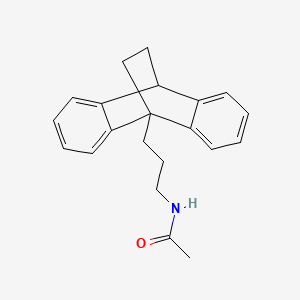

![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
